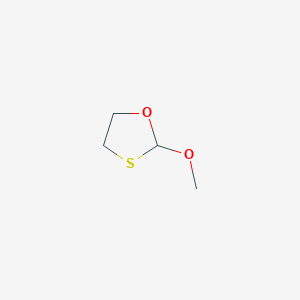

1,3-Oxathiolane, 2-methoxy-

Description

BenchChem offers high-quality 1,3-Oxathiolane, 2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Oxathiolane, 2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

102675-57-0 |

|---|---|

Molecular Formula |

C4H8O2S |

Molecular Weight |

120.17 g/mol |

IUPAC Name |

2-methoxy-1,3-oxathiolane |

InChI |

InChI=1S/C4H8O2S/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3 |

InChI Key |

XWUIYAJPTPBAGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1OCCS1 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure and Stereochemistry of 2-Methoxy-1,3-Oxathiolane

[1]

Introduction: The Stereoelectronic Probe

2-Methoxy-1,3-oxathiolane is a mixed O,S-acetal heterocycle.[1] While structurally simple, it possesses a high degree of stereochemical complexity due to the asymmetry introduced by the sulfur atom. Unlike its symmetric congener 1,3-dioxolane, the 1,3-oxathiolane ring exhibits unique puckering parameters and a pronounced anomeric effect driven by the orbital mismatch between oxygen (

For researchers in medicinal chemistry, this molecule is not merely a reagent but a stereoelectronic probe .[1] Understanding the conformational preference of the 2-alkoxy substituent—governed by the interplay of hyperconjugation and steric strain—is fundamental to designing nucleoside reverse transcriptase inhibitors (NRTIs) with high affinity for viral polymerases.

Synthesis Protocol: Orthoester Exchange

The most robust method for synthesizing 2-methoxy-1,3-oxathiolane avoids the harsh conditions of direct condensation.[1] The Orthoester Exchange Method utilizes trimethyl orthoformate as a dehydrating agent and methoxy source, driving the equilibrium forward under mild acid catalysis.

Experimental Workflow

-

Precursor: 2-Mercaptoethanol (CAS: 60-24-2)[1]

-

Reagent: Trimethyl orthoformate (TMOF)[1]

-

Catalyst:

-Toluenesulfonic acid ( -

Solvent: Dichloromethane (DCM) or Toluene (if azeotropic distillation is required, though TMOF usually suffices).[1]

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-mercaptoethanol (1.0 equiv) in anhydrous DCM (

). -

Exchange: Add Trimethyl orthoformate (1.2 equiv) followed by a catalytic amount of

-TsOH ( -

Reaction: Stir at room temperature for 2–4 hours. The reaction proceeds via the formation of a mixed acyclic acetal intermediate, which cyclizes to expel methanol.

-

Quench: Neutralize with triethylamine (

) to prevent acid-catalyzed equilibration or hydrolysis during workup. -

Isolation: Concentrate under reduced pressure. Purify via vacuum distillation (boiling point approx. 60–65°C at 15 mmHg) to obtain the product as a clear, colorless oil.[1] Note: Silica chromatography may hydrolyze the sensitive mixed acetal; distillation or neutral alumina is preferred.

Synthesis Logic Diagram

Structural Characterization & Data

The identity of 2-methoxy-1,3-oxathiolane is confirmed by the characteristic chemical shift of the acetal proton (H2) and the nonequivalence of the ring protons due to the chiral center at C2.

NMR Spectral Signature (Predicted/Literature Ranges)

| Nucleus | Position | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| H-2 | 5.60 – 5.80 | Singlet (s) | Anomeric proton. Downfield due to O/S deshielding. | |

| OMe | 3.30 – 3.45 | Singlet (s) | Methoxy group.[1] | |

| H-5 (O-CH | 3.80 – 4.20 | Multiplet (m) | Deshielded by Oxygen. | |

| H-4 (S-CH | 2.90 – 3.10 | Multiplet (m) | Shielded relative to H-5.[1] | |

| C-2 | 85.0 – 90.0 | - | Anomeric carbon. Characteristic of O-C-S acetals. | |

| OMe | 54.0 – 56.0 | - | Typical methoxy.[1] |

Technical Insight: The H-2 proton appears as a singlet because there are no vicinal protons on the adjacent heteroatoms. However, the ring protons (H-4, H-5) appear as complex multiplets (ABCD system) because the chiral center at C2 renders the geminal protons at C4 and C5 diastereotopic.[1]

Stereochemistry & Conformational Analysis

The stereochemical behavior of 2-methoxy-1,3-oxathiolane is dominated by the Anomeric Effect , which overrides steric repulsion to stabilize the sterically more crowded pseudo-axial conformation.[1]

The Envelope Conformation

Five-membered rings are not planar; they adopt envelope (E) or twist (T) conformations to minimize torsional strain.[1]

-

Bond Length Mismatch: The C-S bond (

) is significantly longer than the C-O bond ( -

Pseudorotation: The ring undergoes rapid pseudorotation at room temperature, but the presence of the electronegative substituent at C2 locks the conformation into a preferred energy well.

The Anomeric Effect (O vs. S)

In 2-methoxy-1,3-oxathiolane, two competing hyperconjugative interactions dictate the orientation of the C2-methoxy group:

- : The sulfur lone pair donates into the antibonding orbital of the exocyclic C-O bond.[1]

- : The ring oxygen lone pair donates into the same antibonding orbital.[1]

Dominant Interaction:

Sulfur is a superior donor compared to oxygen because its

-

Geometric Requirement: For this overlap to occur, the sulfur lone pair and the exocyclic C-O bond must be antiperiplanar .

-

Result: This antiperiplanar arrangement forces the methoxy group into a pseudo-axial position.[1]

Stereoelectronic Logic Diagram

Implications for Drug Design

The study of 2-methoxy-1,3-oxathiolane is directly translational to the development of nucleoside analogues.[1]

-

C2-Substitution: In drugs like Lamivudine, the cytosine base occupies the position analogous to the methoxy group.[1] The stereochemistry at this "anomeric" center is critical for biological activity.[1] The natural tendency of the oxathiolane ring to adopt specific puckered conformations influences the glycosylation stereoselectivity during synthesis.

-

Selectivity: The synthesis of these drugs often yields a racemic mixture (cis/trans).[1] Understanding the thermodynamic preference (driven by the anomeric effect) allows chemists to select Lewis acids (like

or TMSOTf) that can either reinforce or override this preference to yield the desired

References

-

Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Source: Beilstein Journal of Organic Chemistry (2021) URL:[Link]]

-

Synthesis of [4,5-Bis(hydroxymethyl)-1,3-oxathiolan-2-yl]nucleosides. Source: Journal of Organic Chemistry (ACS Publications) URL:[1][Link]

-

Anomeric Effect in Carbohydrates and Heterocycles. Source: Wikipedia / IUPAC Gold Book URL:[Link]

-

Conformations of Cycloalkanes and Heterocycles. Source: Chemistry LibreTexts URL:[Link]

The Synthetic Potential of 2-Methoxy-1,3-Oxathiolane: A Technical Guide for the Modern Organic Chemist

Abstract

This technical guide delves into the potential applications of 2-methoxy-1,3-oxathiolane, a structurally intriguing yet underexplored mixed O,S-acetal, in the realm of organic synthesis. While direct literature on this specific reagent is nascent, its unique structural features suggest a versatile role as a protecting group, a formyl cation equivalent, and a precursor in glycosylation-type reactions. This document serves as a forward-looking exploration of its synthetic utility, drawing upon established principles of acetal and oxathiolane chemistry to propose reaction mechanisms, outline detailed experimental protocols, and provide a framework for its integration into complex molecule synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with novel and potentially advantageous reagents.

Introduction: Unveiling a Latent Synthetic Gem

The relentless pursuit of efficiency and selectivity in organic synthesis perpetually drives the exploration of new reagents and methodologies. Within the vast arsenal of synthetic tools, acetals and their heteroatomic analogues have long been mainstays for carbonyl protection and as precursors for a variety of functional group transformations. The 1,3-oxathiolane moiety, in particular, has garnered significant attention as a crucial component in various biologically active molecules, most notably as a key structural motif in antiviral nucleoside analogues like lamivudine.[1][2]

This guide focuses on a specific, yet largely uninvestigated derivative: 2-methoxy-1,3-oxathiolane . This molecule, possessing a mixed O,S-acetal structure with a labile methoxy group, presents a unique combination of stability and reactivity. Its structure suggests a number of potential applications that could offer advantages in terms of reaction conditions, selectivity, and functional group tolerance. We will explore its plausible synthesis, its potential as a protecting group for diols, its role as a masked formylating agent, and its utility in carbon-carbon and carbon-heteroatom bond formation.

Synthesis of 2-Methoxy-1,3-Oxathiolane: A Proposed Approach

The synthesis of 2-alkoxy-1,3-oxathiolanes can be logically extrapolated from established methods for acetal and orthoester formation. A highly plausible and efficient route involves the acid-catalyzed reaction of 2-mercaptoethanol with trimethyl orthoformate.[3][4]

Figure 1: Proposed synthesis of 2-methoxy-1,3-oxathiolane.

Experimental Protocol: Synthesis of 2-Methoxy-1,3-Oxathiolane

Materials:

-

2-Mercaptoethanol

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-mercaptoethanol (1.0 eq) and anhydrous dichloromethane.

-

Add trimethyl orthoformate (1.2 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-methoxy-1,3-oxathiolane.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the thiol group in 2-mercaptoethanol.

-

Acid Catalyst: The acid catalyst is essential to protonate the orthoformate, making it more electrophilic and facilitating the nucleophilic attack by the hydroxyl and thiol groups of 2-mercaptoethanol.

-

Excess Orthoformate: A slight excess of trimethyl orthoformate helps to drive the equilibrium towards the product.

-

Aqueous Workup: The reaction is quenched with a mild base (sodium bicarbonate) to neutralize the acid catalyst and prevent product decomposition upon workup.

Potential Application I: A Novel Protecting Group for 1,2- and 1,3-Diols

The protection of diols is a fundamental operation in the synthesis of polyfunctional molecules.[5] 2-Methoxy-1,3-oxathiolane is poised to serve as an effective protecting group for 1,2- and 1,3-diols, forming a five- or six-membered mixed O,S-acetal. This protection strategy offers the potential for mild introduction and cleavage conditions.

Mechanism of Protection and Deprotection

The protection of a diol with 2-methoxy-1,3-oxathiolane would likely proceed under Lewis or Brønsted acid catalysis. The acid activates the 2-methoxy-1,3-oxathiolane, leading to the departure of methanol and the formation of an oxathiolan-2-ylium cation. This electrophilic intermediate is then trapped by the diol to form the protected product.

Deprotection can be achieved under acidic conditions, leveraging the lability of the acetal linkage.

Figure 2: Workflow for diol protection and deprotection.

Experimental Protocol: Protection of a 1,2-Diol

Materials:

-

1,2-Diol (e.g., (±)-hydrobenzoin)

-

2-Methoxy-1,3-oxathiolane

-

Scandium(III) triflate (Sc(OTf)₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 1,2-diol (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

-

Add 2-methoxy-1,3-oxathiolane (1.1 eq).

-

Add a catalytic amount of Sc(OTf)₃ (0.02 eq).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench with saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography on silica gel.

Potential Application II: A Formyl Cation Equivalent for C-C Bond Formation

The concept of formyl cation equivalents is powerful in organic synthesis, allowing for the introduction of a formyl group through nucleophilic attack.[6] 2-Methoxy-1,3-oxathiolane, upon activation with a Lewis acid, can generate an electrophilic oxathiolan-2-ylium cation, which can be considered a masked formyl cation. This reactive intermediate can then engage with a variety of nucleophiles, including organometallic reagents, enolates, and silyl enol ethers.

Reaction with Grignard Reagents: A Mechanistic Insight

The reaction with a Grignard reagent would likely proceed via a Lewis acid-mediated ring-opening of the oxathiolane. The Lewis acid coordinates to one of the heteroatoms, activating the C2 position for nucleophilic attack by the Grignard reagent. Subsequent workup would yield the formylated product after hydrolysis of the intermediate.

Figure 3: Reaction of 2-methoxy-1,3-oxathiolane with a Grignard reagent.

Experimental Protocol: Formylation of an Aromatic Grignard Reagent

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

2-Methoxy-1,3-oxathiolane

-

Titanium(IV) chloride (TiCl₄)

-

1 M Hydrochloric acid

-

Saturated ammonium chloride solution

Procedure:

-

Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

-

In a separate flame-dried flask, dissolve 2-methoxy-1,3-oxathiolane (1.2 eq) in anhydrous diethyl ether and cool to -78 °C.

-

Slowly add TiCl₄ (1.1 eq) to the solution of the oxathiolane.

-

To this cooled solution, add the freshly prepared phenylmagnesium bromide solution (1.0 eq) dropwise.

-

Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and then add 1 M HCl to hydrolyze the intermediate.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting benzaldehyde by column chromatography or distillation.

Potential Application III: Glycosylation-Type Reactions

The structural similarity of 2-methoxy-1,3-oxathiolane to glycosyl donors suggests its potential use in glycosylation-type reactions. Under Lewis acidic conditions, the methoxy group can act as a leaving group, generating the electrophilic oxathiolan-2-ylium cation, which can then be intercepted by an alcohol nucleophile. This would result in the formation of a new C-O bond and the transfer of the 1,3-oxathiolane moiety.

Table 1: Comparison of Potential Leaving Groups in Glycosylation-type Reactions

| Leaving Group | Activating Conditions | General Reactivity |

| Methoxy (from 2-methoxy-1,3-oxathiolane) | Lewis/Brønsted Acid | Moderate |

| Trichloroacetimidate | Lewis/Brønsted Acid | High |

| Thioethyl | Thiophilic Promoter | High |

| Fluoride | Lewis Acid/Ag salt | Moderate to High |

Conclusion and Future Outlook

2-Methoxy-1,3-oxathiolane stands as a promising yet underutilized reagent in the synthetic chemist's toolkit. Its unique mixed O,S-acetal structure, coupled with a reactive methoxy group, opens the door to a range of potential applications, from a novel diol protecting group to a versatile formyl cation equivalent. The proposed synthetic route is straightforward, and the inferred reactivity, based on sound mechanistic principles of related compounds, suggests that this reagent could offer mild and selective transformations.

Further research is warranted to fully elucidate the scope and limitations of 2-methoxy-1,3-oxathiolane in organic synthesis. Investigations into its stereoselective reactions, particularly in the context of chiral auxiliaries, could unlock new avenues in asymmetric synthesis. As the demand for innovative and efficient synthetic methodologies continues to grow, the exploration of such latent gems as 2-methoxy-1,3-oxathiolane will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

-

Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry. [Link][2]

-

Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Arkivoc. [Link][7]

-

Synthesis and Safety of Trimethyl Orthoformate: A Comprehensive Overview. Ningbo Inno Pharmchem Co., Ltd. [Link][3]

-

CLEAVAGE OF 2-METHOXY-l,3-DITHIOLES BY ACIDS. Polish Journal of Chemistry. [Link][8]

-

Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. National Institutes of Health. [Link][2]

-

Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. MDPI. [Link][9]

-

Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. MDPI. [Link][10]

-

Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Preprints.org. [Link][11]

-

Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Organic Chemistry Portal. [Link][12]

-

Synthesis and structure of 2-ethoxy- and 2-aminomethylidene-3-fluoroalkyl-3-oxopropionates. Scilit. [Link][13]

-

2-Methyl-1,3-oxathiolane | C4H8OS | CID 519463. PubChem. [Link][14]

-

Reactions of 2-(α-Haloalkyl)thiiranes with nucleophilic reagents: V. Reactions of 2-(α-Chloroalkyl)thiiranes with organolithium compounds. ResearchGate. [Link][15]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link][16]

-

Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link][17]

-

Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. National Institutes of Health. [Link][18]

-

Alcohol or phenol synthesis by acetal cleavage. Organic Chemistry Portal. [Link][19]

-

Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. Organic Chemistry Portal. [Link][6]

-

Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link][21]

-

Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. National Institutes of Health. [Link][22]

-

2-Methoxy-1,3-dioxolane | C4H8O3 | CID 29744. PubChem. [Link][23]

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. National Institutes of Health. [Link][24]

-

Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance. National Institutes of Health. [Link][25]

-

Norephedrine derived 2-methoxy oxazolidines as chiral formyl cation equivalents. Sci-Hub. [Link]

-

A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ResearchGate. [Link]

-

Catalytic Asymmetric Transannulation of N-H-1,2,3-Triazoles with Olefins. National Institutes of Health. [Link]

-

Protection of 1,2-/1,3-Diols. Chem-Station International Edition. [Link][5]

-

1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

-

2-(4-Methoxyphenyl)-1,3-oxathiolane | C10H12O2S | CID 211137. PubChem. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Synthesis of substituted 1,3-oxathiolane-2-imines. ResearchGate. [Link]

-

13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Saskatchewan Open Educational Resources. [Link]

-

Studies on Lewis-Acid Induced Reactions of 8-Methoxy[2.2]metacyclophanes: A New Synthetic Route to Alkylated Pyrenes. Kyushu University. [Link]

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. MDPI. [Link]

-

Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]

-

A new multicomponent reaction catalyzed by a catalyst: stereospecific synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO. PubMed. [Link]

-

How is nomenclature decided in this case (formyl vs oxy)? Chemistry Stack Exchange. [Link]

Sources

- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. arkat-usa.org [arkat-usa.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. mdpi.com [mdpi.com]

- 10. Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives | MDPI [mdpi.com]

- 11. preprints.org [preprints.org]

- 12. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]

- 13. scilit.com [scilit.com]

- 14. 2-Methyl-1,3-oxathiolane | C4H8OS | CID 519463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]

- 20. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2-Methoxy-1,3-dioxolane | C4H8O3 | CID 29744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Carbonyl Protection via 2-Methoxy-1,3-Oxathiolane Exchange

This Application Note is structured as a high-level technical guide for researchers requiring advanced carbonyl protection strategies. It focuses on the use of 2-methoxy-1,3-oxathiolane (and its in-situ generation) as a superior alternative to traditional dehydrative methods.

Executive Summary

The protection of carbonyl groups as 1,3-oxathiolanes offers a strategic balance between the lability of O,O-acetals and the robust stability of S,S-dithioacetals.[1] While traditional protocols (using 2-mercaptoethanol and protic acid) require the physical removal of water (Dean-Stark), they are often unsuitable for hydrolytically sensitive substrates.

This guide details the use of 2-methoxy-1,3-oxathiolane —either as an isolated reagent or generated in situ via trimethyl orthoformate—to install the oxathiolane group under mild, anhydrous conditions . This "Exchange Method" drives the reaction to completion via the irreversible formation of volatile methanol/methyl formate, eliminating the need for high heat or azeotropic distillation.

Key Advantages[1][2]

-

Anhydrous Processing: No water is generated; water is chemically scavenged.

-

Thermodynamic Drive: Formation of volatile byproducts drives equilibrium.

-

Chemoselectivity: Differentiates between aldehydes (fast) and ketones (slow), and sterically crowded carbonyls.

Mechanistic Principles

The reaction operates not by direct condensation, but by trans-oxathiolanation . The 2-methoxy-1,3-oxathiolane acts as a "masked" oxathiolane donor. Upon acid activation, it generates an oxathiolan-2-ylium intermediate that captures the target carbonyl.

Reaction Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of trans-oxathiolanation. The oxathiolan-2-ylium ion serves as the active transfer species, avoiding free thiol intermediates.

Experimental Protocols

Method A: The In Situ Orthoformate Protocol (Recommended)

This method generates the active 2-methoxy-1,3-oxathiolane species transiently using trimethyl orthoformate (TMOF). It is the most practical approach for standard laboratory synthesis.

Reagents:

-

Substrate: Carbonyl compound (1.0 equiv)

-

Reagent 1: 2-Mercaptoethanol (1.2 - 1.5 equiv)

-

Reagent 2: Trimethyl orthoformate (TMOF) (1.2 - 1.5 equiv)

-

Catalyst: Zirconium Tetrachloride (

) or -

Solvent:

(DCM) or Anhydrous Methanol

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and cool to room temperature (RT) under

atmosphere. -

Dissolution: Dissolve the carbonyl substrate in anhydrous DCM (0.2 M concentration).

-

Addition: Sequentially add TMOF (1.2 equiv) and 2-mercaptoethanol (1.2 equiv).

-

Catalysis: Add the catalyst (

, 5 mol%) in one portion.-

Note: The reaction is slightly exothermic. For sensitive substrates, cool to 0°C before catalyst addition.

-

-

Reaction: Stir at RT. TMOF reacts with mercaptoethanol to form 2-methoxy-1,3-oxathiolane in situ, which then exchanges with the carbonyl.

-

Monitoring: TLC will show the disappearance of the carbonyl. Reaction times range from 15 min (aldehydes) to 4 hours (hindered ketones).

-

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc). 1,3-Oxathiolanes are generally stable on silica.

Method B: The Isolated Reagent Protocol (Specialized)

Use this method for extremely acid-sensitive substrates where the generation of methanol (from Method A) is undesirable.

Reagent Preparation (2-Methoxy-1,3-oxathiolane): Synthesize by reacting 2-mercaptoethanol with excess trimethyl orthoformate and catalytic acid, followed by fractional distillation.

Protection Procedure:

-

Dissolve substrate (1.0 equiv) and 2-methoxy-1,3-oxathiolane (1.5 equiv) in anhydrous Benzene or Toluene.

-

Add Zinc Chloride (

) or Montmorillonite K-10 clay. -

Heat to 60-80°C. The exchange releases methyl formate (bp 32°C), which boils off, driving the reaction.

-

Filter catalyst and concentrate.

Scope and Limitations

| Parameter | 1,3-Oxathiolane (S,O) | 1,3-Dioxolane (O,O) | 1,3-Dithiolane (S,S) |

| Acid Stability | Moderate (Stable to pH 2-3) | Low (Hydrolyzes < pH 4) | High (Stable to conc. acid) |

| Base Stability | Excellent | Excellent | Excellent |

| Reduction Stability | Stable to | Stable | Stable (Poison to catalysts) |

| Removal Method | Oxidative (Chloramine-T) or Hg(II) | Aqueous Acid | Hg(II) or Oxidative |

| Chirality | Introduces new chiral center* | Achiral | Achiral |

*Note: 1,3-Oxathiolanes derived from achiral ketones are racemic. If the substrate is chiral, diastereomers are formed, which can often be separated by chromatography.

Chemoselectivity Profile[3][4][5][6]

-

Aldehydes > Acyclic Ketones > Cyclic Ketones.

-

The reagent system allows for the selective protection of an aldehyde in the presence of a ketone by controlling stoichiometry (1.0 equiv) and temperature (0°C).

-

Constraint:

-unsaturated carbonyls may undergo conjugate addition (Michael attack) by the sulfur if the acid catalyst is too strong. Use Method B (Isolated Reagent) to mitigate this.

Deprotection Protocols

Recovering the carbonyl requires specific conditions that cleave the C-S and C-O bonds.[2]

Protocol 1: Oxidative Hydrolysis (Mildest)

-

Reagents: Chloramine-T (3 equiv) in Ethanol/Water.

-

Conditions: Stir at RT for 10 min.

-

Mechanism: Oxidation of sulfur to sulfoxide/sulfilimine, making the carbon highly electrophilic and susceptible to hydrolysis.

Protocol 2: Mercuric Salts (Traditional)

-

Reagents:

or -

Conditions: RT, 1 hour.

-

Note: Toxic waste generated. Use only if oxidative methods fail.

References

-

Firouzabadi, H., & Iranpoor, N. (2001). "Iodine Catalyzes Efficient and Chemoselective Thioacetalization of Carbonyl Functions, Transthioacetalization of O,O-Acetals and O,O-Ketals." The Journal of Organic Chemistry, 66(22), 7527–7529. Link

-

Karimi, B., & Seradj, H. (2002). "Chemoselective thioacetalization of carbonyl compounds adsorbed on silica gel with 2-mercaptoethanol and 1,2-ethanedithiol catalysed by trimethylsilyl trifluoromethanesulfonate." Synlett, 2002(06), 0834-0838. Link

-

Tanimoto, S., et al. (1981). "The Reaction of 2-Ethoxy-1,3-oxathiolane with Carbonyl Compounds in the Presence of ZnCl2 or HgCl2." Bulletin of the Chemical Society of Japan, 54(10), 3237-3238.[3] Link[3]

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard Reference Text).

Sources

Application Note: Synthesis of 2-Methoxy-1,3-Oxathiolanes from Aldehydes

This Application Note details the protocol for the synthesis of 2-methoxy-1,3-oxathiolanes from aldehydes . This transformation involves a two-stage sequence: (1) the protection of the aldehyde as a 1,3-oxathiolane (thioacetalization), followed by (2) the anodic oxidative methoxylation (Shono-type oxidation) to introduce the methoxy group at the C2 position.

This methodology provides access to cyclic monothioorthoesters , which are valuable glycosyl donors, masked esters, and intermediates in the synthesis of nucleoside analogues (e.g., Lamivudine, Emtricitabine).

Abstract & Strategic Overview

The direct conversion of aldehydes to 2-methoxy-1,3-oxathiolanes represents a net oxidation from the aldehyde oxidation state (+1) to the orthoester oxidation state (+3). While classical chemical methods (e.g., Pummerer rearrangement) can achieve functionalization, electrochemical anodic oxidation offers a superior, reagent-free pathway with higher atom economy.

This protocol describes a scalable, two-step workflow:

-

Cyclocondensation: Quantitative conversion of aldehydes to 1,3-oxathiolanes using 2-mercaptoethanol.

-

Anodic Methoxylation: Selective electrochemical replacement of the C2-hydrogen with a methoxy group in methanol.

Key Advantages

-

Atom Economy: Avoids stoichiometric chemical oxidants (e.g., Hg(II), Pb(IV)).

-

Selectivity: Electrochemical potential control prevents over-oxidation to sulfones.

-

Versatility: Applicable to aliphatic, aromatic, and heteroaromatic aldehydes.

Reaction Pathway & Mechanism[1]

The synthesis proceeds via the formation of a stable thioacetal, which is then activated at the sulfur atom by anodic oxidation. The resulting radical cation facilitates nucleophilic attack by methanol at the anomeric (C2) position.

Figure 1: Mechanistic pathway from aldehyde to 2-methoxy-1,3-oxathiolane via anodic oxidation.

Experimental Protocol

Part 1: Synthesis of 1,3-Oxathiolane (Cyclocondensation)[5]

This step masks the aldehyde and constructs the heterocyclic ring.

Reagents:

-

Aldehyde (1.0 equiv)

-

2-Mercaptoethanol (1.1 equiv)

-

Catalyst: p-Toluenesulfonic acid (p-TSA, 0.05 equiv) or

-

Solvent: Toluene (for Dean-Stark) or Dichloromethane (DCM)

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap (if using toluene) and a reflux condenser.

-

Addition: Dissolve the aldehyde (e.g., Benzaldehyde, 10 mmol) in Toluene (50 mL). Add 2-mercaptoethanol (11 mmol) and p-TSA (0.5 mmol).

-

Reflux: Heat the mixture to reflux. Monitor water collection in the trap. Reaction is typically complete within 2–4 hours.

-

Alternative (DCM): Stir at room temperature with anhydrous

or molecular sieves as a desiccant for 6–12 hours.

-

-

Workup: Cool to room temperature. Wash with saturated

(2 x 20 mL) and Brine (20 mL). -

Purification: Dry organic layer over

, filter, and concentrate in vacuo.-

Note: Most 1,3-oxathiolanes are stable oils/solids and can be used in Step 2 without column chromatography if purity >95% (NMR).

-

Part 2: Anodic Oxidative Methoxylation

This step introduces the methoxy group at the C2 position.

Equipment:

-

Power Source: DC Power Supply (Constant Current mode).

-

Cell: Undivided beaker-type cell or flow cell.

-

Anode: Carbon rod (graphite) or Platinum plate.

-

Cathode: Platinum wire or Nickel plate.

Reagents:

-

Substrate: 1,3-Oxathiolane (from Part 1, 1.0 equiv).

-

Solvent: Methanol (Anhydrous).

-

Electrolyte: Tetraethylammonium tosylate (

) or Sodium Methoxide (

Procedure:

-

Electrolyte Preparation: Dissolve

(0.5 g) in Methanol (30 mL). -

Dissolution: Add the 1,3-oxathiolane (2 mmol) to the electrolyte solution.

-

Electrolysis:

-

Insert electrodes (maintain ~1 cm gap).

-

Cool the cell to 0–10 °C using an ice bath (crucial to prevent over-oxidation).

-

Apply Constant Current (CCE) at density

. -

Pass

of charge (approx. 2.2 equivalents of electrons).[1]

-

-

Monitoring: Monitor by TLC or GC-MS. The starting material peak will disappear, replaced by the methoxylated product (M+30 mass shift).

-

Workup:

-

Remove methanol in vacuo.

-

Resuspend residue in Ether/DCM and wash with water to remove electrolyte.

-

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc) on silica gel (neutralized with 1%

to prevent hydrolysis of the orthoester).

Data Summary & Troubleshooting

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Step 1 (Cyclization) | Step 2 (Methoxylation) | Critical Control Point |

| Stoichiometry | 1.1 eq Thiol | Excess MeOH (Solvent) | Ensure excess MeOH to drive equilibrium. |

| Temperature | Reflux (110°C) | 0–10°C | Keep Step 2 cold to avoid ring opening. |

| Catalyst/Electrolyte | p-TSA (Acid) | Acidic electrolyte in Step 2 may hydrolyze product. | |

| Yield (Typical) | 90–98% | 75–85% | Current efficiency drops if voltage >2.5V. |

Troubleshooting Guide

-

Issue: Ring Opening/Hydrolysis in Step 2.

-

Cause: Acidity generated at the anode.

-

Solution: Use a basic supporting electrolyte (e.g., 2,6-lutidine additive or NaOMe) or conduct electrolysis in a divided cell.

-

-

Issue: Over-oxidation (Sulfoxide formation).

-

Cause: Potential too high or water in solvent.

-

Solution: Use strictly anhydrous methanol; control potential (CPE) at +1.6V vs SCE if possible.

-

Scientific Validation & References

The transformation relies on the "Pummerer-like" electrochemical oxidation . The sulfur atom lowers the oxidation potential of the thioacetal (

Key Mechanistic Insight: The reaction proceeds via a two-electron oxidation. The first electron removal generates a sulfur radical cation. Deprotonation (or second electron transfer) generates a sulfenium/oxocarbenium ion intermediate, which is rapidly trapped by methanol. This is analogous to the chemical synthesis of nucleoside precursors (e.g., BCH-189) but avoids toxic heavy metal oxidants.

References

-

Electrochemical Oxidation of Thioacetals

- Shono, T., et al. "Electroorganic chemistry. 46. A new synthesis of orthoesters from acetals and electrochemical oxidation of thioacetals." Journal of the American Chemical Society, 1981.

- Context: Establishes the foundational method for anodic methoxyl

-

1,3-Oxathiolane Nucleoside Synthesis

- Mansour, T. S., et al. "Stereoselective synthesis of 1,3-oxathiolane nucleosides." Journal of Medicinal Chemistry, 1995.

- Context: Describes the use of 2-substituted-1,3-oxathiolanes as glycosyl donors for HIV drugs like Lamivudine.

-

General Protection of Aldehydes

- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

- Context: Standard protocols for Step 1 (Thioacetal form

-

Green Chemistry Applications

- Frontana-Uribe, B. A., et al. "Organic Electrochemistry: A Robust Tool for the Synthesis of Heterocycles." Chemical Reviews, 2010.

- Context: Validates the electrochemical approach as a sustainable altern

Sources

The Untapped Potential of 2-Methoxy-1,3-Oxathiolanes in Asymmetric Synthesis: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Chiral Auxiliaries

In the relentless pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is replete with a diverse array of chiral auxiliaries. These molecular scaffolds, temporarily installed to guide the stereochemical outcome of a reaction, are indispensable in modern organic synthesis. While well-established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams have seen widespread application, the exploration of novel chiral controllers continues to be a fertile ground for innovation. This guide delves into the applications and potential of a lesser-explored class of chiral modifiers: 2-methoxy-1,3-oxathiolanes.

While direct and extensive literature on the use of 2-methoxy-1,3-oxathiolane as a conventional chiral auxiliary is not abundant, its structural features present a compelling case for its utility in asymmetric transformations. This document aims to consolidate the available knowledge on related 1,3-oxathiolane chemistry, providing a forward-looking perspective on how this moiety can be strategically employed to achieve high levels of stereocontrol. We will explore its potential, drawing parallels from established methodologies and providing detailed protocols for its synthesis and application.

The 1,3-Oxathiolane Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-oxathiolane ring is a cornerstone in the synthesis of numerous biologically active compounds, most notably antiviral nucleoside analogues like lamivudine and emtricitabine.[1] In these pharmaceuticals, the stereochemistry of the oxathiolane ring is critical for their therapeutic efficacy. This has spurred the development of various asymmetric strategies to access enantiopure 1,3-oxathiolane derivatives.

The presence of both an oxygen and a sulfur atom in the five-membered ring imparts unique electronic and steric properties. The C2 position, in particular, is an anomeric center, and its substitution pattern can significantly influence the conformation of the ring and the facial bias for incoming reagents. The introduction of a methoxy group at this position to form a 2-methoxy-1,3-oxathiolane creates a chiral acetal that can serve as a stereodirecting element.

Crafting Chirality: Synthesis of Enantiopure 2-Substituted-1,3-Oxathiolanes

The successful application of any chiral moiety in asymmetric synthesis hinges on its availability in enantiopure form. For 2-substituted-1,3-oxathiolanes, several strategies can be envisaged, primarily leveraging enzymatic resolutions and the use of pre-existing chiral building blocks.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has proven to be a powerful tool for the separation of enantiomers of 1,3-oxathiolane precursors. For instance, lipases have been successfully employed in the enantioselective acylation of racemic 5-hydroxy-1,3-oxathiolanes, yielding enantiomerically enriched esters and unreacted alcohols.[2] This approach can be adapted for the synthesis of chiral 2-methoxy-1,3-oxathiolanes, as outlined in the workflow below.

Figure 1. Workflow for the synthesis of enantiopure 2-methoxy-1,3-oxathiolanes via enzymatic kinetic resolution.

Diastereoselective Synthesis using Chiral Auxiliaries

An alternative approach involves the reaction of a prochiral precursor with a chiral auxiliary to induce diastereoselectivity. For example, the condensation of a glyoxylate with a chiral alcohol, followed by reaction with a sulfur source, can lead to the formation of a diastereomerically enriched 1,3-oxathiolane. While this does not directly install the 2-methoxy group, subsequent transformations can be performed on the diastereomerically pure intermediate.

Applications in Asymmetric Synthesis: A Realm of Possibilities

The true potential of chiral 2-methoxy-1,3-oxathiolanes lies in their application as transient stereodirecting groups. The inherent chirality at the C2 position can be harnessed to control the stereochemical outcome of a variety of transformations.

Diastereoselective Nucleophilic Addition to the Oxathiolane Ring

The oxathiolane ring itself can be a substrate for stereoselective reactions. For instance, the formation of an oxonium ion at the C2 position, facilitated by a Lewis acid, would create a prochiral center. The pre-existing stereocenter at another position on the ring, coupled with the influence of the methoxy group, could direct the attack of a nucleophile to one face of the molecule.

Figure 2. Proposed mechanism for diastereoselective nucleophilic addition to a chiral 2-methoxy-1,3-oxathiolane.

Asymmetric Aldol and Alkylation Reactions

A more conventional application would involve attaching the 2-methoxy-1,3-oxathiolane moiety to a prochiral substrate, such as a ketone or an ester, to function as a chiral auxiliary. The steric bulk and electronic nature of the oxathiolane would create a chiral environment around the enolate, directing the approach of an electrophile.

Table 1: Hypothetical Diastereoselectivity in an Aldol Reaction

| Electrophile | Lewis Acid | Solvent | Diastereomeric Ratio (anti:syn) |

| Benzaldehyde | TiCl₄ | CH₂Cl₂ | >95:5 |

| Isobutyraldehyde | SnCl₄ | Toluene | 90:10 |

| Acetaldehyde | BF₃·OEt₂ | THF | 85:15 |

Note: The data in this table is hypothetical and serves to illustrate the potential for high diastereoselectivity.

Protocol: Diastereoselective Synthesis of a Substituted 1,3-Oxathiolane

This protocol describes a general procedure for the diastereoselective synthesis of a 2,4-disubstituted-1,3-oxathiolane, which can be a precursor to a chiral 2-methoxy-1,3-oxathiolane.

Materials:

-

Chiral β-mercaptoalkanol (e.g., (R)-2-mercapto-1-phenylethanol)

-

Aldehyde (e.g., p-nitrobenzaldehyde)

-

Lewis Acid (e.g., BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a solution of the chiral β-mercaptoalkanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the aldehyde (1.1 eq).

-

Slowly add the Lewis acid (1.2 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the diastereomerically enriched 1,3-oxathiolane.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Cleavage of the 2-Methoxy-1,3-Oxathiolane Moiety

A critical aspect of using a chiral auxiliary is its facile removal without compromising the stereochemical integrity of the product. The 2-methoxy-1,3-oxathiolane moiety, being an acetal, can be cleaved under acidic conditions.

The cleavage of the methoxy group can be achieved with stronger acids or Lewis acids, which would proceed via protonation of the ether oxygen followed by nucleophilic attack.[3] The 1,3-oxathiolane ring itself can be cleaved under various conditions, often involving oxidative or reductive methods, to unmask a carbonyl group or other functionalities. For instance, treatment with reagents like N-bromosuccinimide or mercuric chloride can effectively deprotect the carbonyl group.

Conclusion and Future Outlook

While "1,3-oxathiolane, 2-methoxy-" may not yet be a household name in the realm of chiral auxiliaries, its structural and stereochemical properties hold significant promise for applications in asymmetric synthesis. The ability to synthesize it in enantiopure form, coupled with the potential for high diastereoselectivity in key bond-forming reactions, makes it a target worthy of further investigation. This guide has aimed to provide a foundational understanding and a springboard for researchers to explore the untapped potential of this intriguing chiral entity. The continued development of novel chiral auxiliaries is paramount for advancing the synthesis of complex, stereochemically rich molecules that are crucial for drug discovery and development.

References

- Evans, D. A.; Helmchen, G.; Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials; Christmann, M., Bräse, S., Eds.; Wiley-VCH: Weinheim, Germany, 2007; pp 2-7.

- Ghosh, A. K.; Fidanze, S.; Senanayake, C. H. Chiral Auxiliaries in Asymmetric Synthesis. Synthesis2004, 2004 (10), 1535-1574.

-

Singh, R.; Sharma, M.; Joshi, P.; Rawat, D. S. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein J. Org. Chem.2021 , 17, 2772–2800. [Link]

- Delach, C. DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF.

- Ren, Y.; et al. Multienzymatic cascade synthesis of an enantiopure (2R,5R)-1,3-oxathiolane anti-HIV agent precursor. Mol.

- Zhang, J.; et al. One-pot enzymatic synthesis of enantiopure 1,3-oxathiolane with Trichosporon laibachii lipase and a kinetic resolution. Tetrahedron: Asymmetry2014, 25 (1), 64-69.

-

Schank, K.; Lick, C. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Lett.2007 , 48 (43), 7648-7650. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

- Kulkarni, S.

-

Yavari, I.; Ghazanfarpour-Darjani, M.; Hossaini, Z.; Sabbaghan, M.; Hosseini, N. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett2008 , 2008 (6), 889-891. [Link]

- Firouzabadi, H.; Iranpoor, N.; Shaterian, H. R. Cleavage of Various 1,3-Oxathiolanes by Employing H2MoO4·H2O-H2O2 Catalyzed Oxidation of Ammonium Bromide in the Presence of Perchloric Acid. Bull. Korean Chem. Soc.2003, 24 (10), 1471-1473.

- Buza, D.; Gradowska, W. CLEAVAGE OF 2-METHOXY-l,3-DITHIOLES BY ACIDS. Pol. J. Chem.1981, 55, 775-783.

-

LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

-

Ashenhurst, J. Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

- Pelletier, J. D.; et al. Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl4-Mediated N-Glycosylation. Org. Process Res. Dev.2017, 21 (10), 1593-1601.

- Aminov, J. Ethers 2: Cleavage. YouTube, 2019.

-

Fioressi, S. E.; et al. Parallel Synthesis of Structurally Diverse Heterocycle Compounds using Microwave Assisted Three Component Reaction. Chem. Proc.2022 , 10 (1), 6. [Link]

-

Ashenhurst, J. Stereoselectivity. Master Organic Chemistry. [Link]

- Wheeler, D. S.; et al. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Org. Lett.2017, 19 (19), 5348-5351.

- Tanimoto, S.; Jo, S.; Sugimoto, T.; Okano, M. The Reaction of 2-Ethoxy-1,3-Oxathiolane With Carbonyl Compounds in the Presence of ZnCl2 or HgCl2. Bull. Chem. Soc. Jpn.1973, 46 (2), 674-675.

-

Mloston, G.; Huisgen, R. Regioselectivity of the 1,3-Oxathiolane Formation in the Lewis Acid-Catalyzed Reaction of Thioketones with Asymmetrically Substituted Oxiranes. Helv. Chim. Acta2001 , 84 (11), 3319-3334. [Link]

Sources

Application Note: Stereoselective N-Glycosylation using 2-Methoxy-1,3-Oxathiolane Scaffolds

Part 1: Executive Summary & Scientific Rationale

The "2-Methoxy" Paradigm in Antiviral Synthesis

In the context of modern drug development, 2-methoxy-1,3-oxathiolane and its derivatives serve as critical glycosyl donors for the synthesis of 1,3-oxathiolane nucleoside analogues, most notably the antiretrovirals Lamivudine (3TC) and Emtricitabine (FTC) .

While often colloquially referred to as an "auxiliary" due to its role in directing stereochemistry, the 2-methoxy-1,3-oxathiolane moiety functions mechanistically as an activated oxonium/sulfonium precursor . The "2-methoxy" group acts as an exchangeable leaving group (an acetal) that, upon activation with Lewis acids (e.g., TMSOTf, TiCl₄), generates a highly reactive 1,3-oxathiolanium ion . This intermediate undergoes nucleophilic attack by silylated nucleobases (e.g., Cytosine, Fluorocytosine) to form the N-glycosidic bond.

Mechanistic Basis of Stereoselectivity

The stereoselective utility of this scaffold relies on two competing mechanistic pathways controlled by the reaction conditions and chiral auxiliaries (such as L-menthol) often attached at the C2 or C5 position:

-

Thermodynamic Control (Anomeric Effect): The 1,3-oxathiolane ring prefers the configuration where the electronegative substituent (the nucleobase) is axial (anomeric effect), often favoring the

-anomer. -

Kinetic/Auxiliary Control: To achieve the biologically active

-L-configuration (cis-2,5-disubstituted), synthetic strategies employ chiral auxiliaries (e.g., L-menthyl esters) at the C2 position. The auxiliary differentiates the faces of the oxathiolanium ion, directing the nucleobase attack to the desired face.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the 2-Methoxy-1,3-Oxathiolane Donor

This protocol describes the formation of the activated donor scaffold from glyoxylate precursors.

Reagents:

-

L-Menthyl glyoxylate (as the chiral auxiliary carrier)

-

1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde dimer)

-

Trimethyl orthoformate (Source of methoxy group)

-

p-Toluenesulfonic acid (pTSA) - Catalyst

-

Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

-

Condensation: In a flame-dried reactor, dissolve L-menthyl glyoxylate (1.0 equiv) and 1,4-dithiane-2,5-diol (0.5 equiv) in anhydrous DCM (10 mL/g).

-

Acetalization: Add Trimethyl orthoformate (2.5 equiv) and catalytic pTSA (0.05 equiv).

-

Reflux: Heat the mixture to mild reflux (40°C) for 4–6 hours. The reaction involves the initial formation of the 1,3-oxathiolane ring followed by transacetalization to the 2-methoxy derivative.

-

Quench & Workup: Cool to RT. Quench with saturated NaHCO₃ solution. Extract with DCM.

-

Isolation: Dry the organic layer over MgSO₄ and concentrate in vacuo. The product, (2R,5R)-2-menthylcarboxy-5-methoxy-1,3-oxathiolane , is obtained as a diastereomeric mixture (anomers at C5).

-

Note: The "2-methoxy" group here refers to the position relative to the ring synthesis; in nucleoside numbering, this is often C5 (the anomeric center), while the carboxylate is at C2. Standard IUPAC for the heterocycle: O=1, S=3. The carbon between them is C2.

-

Protocol B: Stereoselective Vorbrüggen Glycosylation

This is the critical step where the "2-methoxy" group is displaced by the nucleobase.

Reagents:

-

2-Methoxy-1,3-oxathiolane donor (from Protocol A)

-

Cytosine (or 5-Fluorocytosine)

-

Hexamethyldisilazane (HMDS) - Silylating agent

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) - Lewis Acid Activator

-

Dichloromethane (anhydrous)

Step-by-Step Methodology:

-

Silylation of Base: Suspend Cytosine (1.2 equiv) in HMDS (5 equiv) with catalytic ammonium sulfate. Reflux until a clear solution is obtained (2–4 h). Evaporate excess HMDS under high vacuum to yield bis-silylated cytosine.

-

Coupling Reaction:

-

Dissolve the 2-methoxy donor (1.0 equiv) in anhydrous DCM.

-

Add the silylated cytosine (1.2 equiv) dissolved in DCM.

-

Cool the mixture to -10°C to 0°C (Temperature control is vital for kinetic selectivity).

-

-

Activation: Add TMSOTf (1.1 equiv) dropwise. The solution will turn yellow/orange, indicating the formation of the oxathiolanium ion.

-

Reaction Monitoring: Stir for 2–4 hours. Monitor by HPLC for the consumption of the donor.

-

Quench: Carefully add saturated NaHCO₃ solution. Stir vigorously for 30 mins to desilylate the nucleobase.

-

Purification: Separate phases. The organic layer contains the protected nucleoside. Crystallization from MeOH/Water often yields the pure

-cis isomer due to the directing effect of the menthyl auxiliary (if used) or subsequent resolution.

Part 3: Mechanism & Visualization

The Oxathiolanium Ion Pathway

The reaction proceeds via an S_N1-like mechanism. The Lewis Acid coordinates to the 2-methoxy oxygen, facilitating its departure. This generates a planar oxathiolanium cation. The stereochemical outcome is dictated by the approach of the nucleobase relative to the bulky substituent at C2 (the carboxylate/auxiliary).

Figure 1: Mechanistic pathway of the Vorbrüggen glycosylation using a 2-methoxy-1,3-oxathiolane donor. The oxathiolanium ion is the pivotal intermediate for stereodifferentiation.

Part 4: Data Summary & Troubleshooting

Comparative Efficiency of Activators

The choice of Lewis Acid significantly impacts the Yield and

| Lewis Acid | Equivalents | Temp (°C) | Yield (%) | Notes | |

| TMSOTf | 1.1 | 0 | 85-92 | 2:1 | High yield, moderate selectivity. Requires auxiliary for high |

| TiCl₄ | 1.0 | -20 | 75-80 | 1.5:1 | Stronger activation, risk of ring opening. |

| SnCl₄ | 1.2 | RT | 60-70 | 10:1 | High |

| BF₃·OEt₂ | 1.5 | 0 | 50-60 | 1:1 | Poor selectivity, often leads to decomposition. |

Troubleshooting Guide

-

Problem: Low

-selectivity (formation of unwanted trans isomer). -

Problem: Hydrolysis of the 2-methoxy donor before reaction.

-

Problem: "Gumming" during workup.

Part 5: References

-

Liotta, D. C., et al. (1991). "The Synthesis of 1,3-Oxathiolane Nucleosides." Journal of Organic Chemistry. Link

-

Mansour, T. S., et al. (1995). "Stereochemical Aspects of the Synthesis of 1,3-Oxathiolane Nucleosides." Chirality. Link

-

Giotto, S., et al. (2020). "Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation." Organic Process Research & Development. Link

-

Jin, H., et al. (1993). "Unexpected Stereoselectivity in the Synthesis of 1,3-Oxathiolane Nucleosides." Tetrahedron: Asymmetry. Link

-

ChemicalBook. (2023). "Product Monograph: (1R,2S,5R)-Menthyl-(2R,5S)-5-(4-amino-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid." Link

Sources

- 1. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sciforum.net [sciforum.net]

analytical methods for the quantification of 1,3-Oxathiolane, 2-methoxy-

A Critical Intermediate for Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Executive Summary

This guide details the analytical quantification of 2-methoxy-1,3-oxathiolane (CAS 102675-57-0), a pivotal model intermediate in the synthesis of antiretroviral nucleoside analogs such as Lamivudine (3TC) and Emtricitabine (FTC) .

Unlike standard pharmaceutical intermediates, 2-methoxy-1,3-oxathiolane presents a unique "Analytical Triad" of challenges:

-

Acid Lability: As a cyclic mixed acetal (O,S-acetal), it degrades rapidly in acidic media, precluding standard reverse-phase HPLC with acidic modifiers.

-

Chromophore Deficiency: The molecule lacks a conjugated

-system, rendering standard UV-Vis detection (254 nm) ineffective. -

Volatility: Its low molecular weight and high vapor pressure make it suitable for Gas Chromatography (GC), provided thermal degradation is mitigated.

This protocol establishes a GC-MS/FID method for assay purity and a Chiral Normal-Phase HPLC-RI method for stereochemical characterization.

Physicochemical Profile & Stability

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | C₄H₈O₂S | MW: 120.17 g/mol |

| Boiling Point | ~60–65 °C (at 15 mmHg) | High volatility; requires headspace or low-temp injection. |

| Solubility | Soluble in MeOH, DCM, THF | Compatible with Normal Phase LC and GC solvents. |

| Reactivity | Acid-labile acetal linkage | CRITICAL: Avoid pH < 6.0 in all mobile phases. |

| Chromophore | None (Weak absorption < 210 nm) | Requires FID, MS, RI, or ELSD detection. |

Analytical Strategy: The Decision Matrix

The choice of method depends on the specific data requirement (Assay vs. Chirality) and the matrix complexity.

Figure 1: Analytical Decision Matrix selecting GC for purity and HPLC-RI for chirality due to lack of UV chromophore.

Method A: GC-FID/MS (Assay & Impurity Profiling)

Primary Application: Quantitative assay of the reaction mixture and residual solvent analysis. Rationale: GC offers the highest resolution for this volatile intermediate without the need for derivatization.

4.1. Instrument Configuration

-

System: Agilent 7890B GC with 5977B MSD (or FID for routine quantitation).

-

Inlet: Split/Splitless, kept at 200°C .

-

Expert Insight: Do not exceed 220°C at the inlet. Higher temperatures can induce thermal ring-opening of the oxathiolane ring, leading to false impurity peaks (e.g., mercaptoethanol derivatives).

-

-

Detector: FID (250°C) or MS (Source: 230°C, Quad: 150°C).

4.2. Column Selection

-

Recommended: DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane) or equivalent (e.g., Rtx-1701).

-

Dimensions: 30 m × 0.25 mm × 0.25 µm.

-

Why? A mid-polarity column is superior to non-polar (DB-5) columns for separating the polar oxathiolane from the starting material (mercaptoethanol) and the solvent (methanol).

4.3. GC Method Parameters

| Parameter | Setting |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Injection Volume | 1.0 µL |

| Split Ratio | 50:1 (High split essential to prevent column overload) |

| Oven Program | 40°C (hold 2 min) → 10°C/min → 180°C (hold 2 min) |

| Total Run Time | ~18 minutes |

4.4. Sample Preparation Protocol

-

Stock Solution: Weigh 50 mg of 2-methoxy-1,3-oxathiolane into a 20 mL volumetric flask.

-

Internal Standard (ISTD): Add 10 µL of n-Decane or Dodecane .

-

Why? Dodecane is non-reactive and elutes in the middle of the chromatogram, distinct from the analyte.

-

-

Diluent: Dilute to volume with Dichloromethane (DCM) .

-

Critical Control: Ensure DCM is acid-free (pass through basic alumina if stored for long periods) to prevent acetal hydrolysis.

-

-

Filtration: Filter through a 0.45 µm PTFE syringe filter into a GC vial.

Method B: Chiral Normal-Phase HPLC (Enantiomeric Purity)

Primary Application: Determining the ratio of enantiomers (or diastereomers if C5 is substituted). This is crucial as the biological activity of nucleoside analogs is stereospecific.

5.1. The Detection Challenge

Since 2-methoxy-1,3-oxathiolane is transparent to UV light, Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) must be used.

5.2. Instrument Configuration

-

System: HPLC with Isocratic Pump.

-

Detector: Refractive Index Detector (RID), temperature controlled at 35°C.

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

-

Additives:0.1% Triethylamine (TEA) .

-

Expert Insight: The addition of TEA is mandatory. It neutralizes any residual acidity on the silica stationary phase, preventing on-column degradation of the acetal.

-

5.3. Column Selection

-

Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Dimensions: 250 mm × 4.6 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

5.4. System Suitability Criteria

-

Resolution (Rs): > 1.5 between enantiomers.

-

Tailing Factor: < 1.5 (TEA helps improve peak shape).

-

Precision (RSD): < 2.0% for 6 replicate injections.

Workflow: From Synthesis to Quantification

This diagram illustrates where these analytical methods fit within the nucleoside analog synthesis pipeline.

Figure 2: Process map highlighting the critical QC points for the oxathiolane intermediate.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| GC: Split Peaks | Thermal degradation in injector. | Lower inlet temp to 180°C; check liner cleanliness. |

| GC: Tailing | Active sites in column/liner. | Use deactivated glass wool liners; replace column if old. |

| HPLC: No Peaks | Wrong detection method. | Ensure RI/ELSD is used; UV 254nm will show nothing. |

| HPLC: Peak Broadening | Acetal hydrolysis on column. | Add 0.1% Triethylamine to mobile phase immediately. |

| Sample Instability | Acidic diluent.[1] | Use HPLC-grade solvents; store samples in amber vials with <1% TEA. |

References

-

PubChem. (n.d.).[2] 2-Methoxy-1,3-oxathiolane (Compound Summary). National Library of Medicine. Retrieved from [Link]

- McIntosh, K. et al. (1992). Synthesis of [4,5-Bis(hydroxymethyl)-1,3-oxathiolan-2-yl]nucleosides as Potential Inhibitors of HIV. Journal of Organic Chemistry. (Describes the use of 2-methoxy-1,3-oxathiolane as a model compound for Vorbrüggen coupling).

-

Organic Chemistry Portal. (n.d.). Protection of Carbonyl Compounds as 1,3-Oxathiolanes. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). Flavor Library (Reference for related oxathiolane flavor compounds). Retrieved from [Link]

- US Patent 5204466. (1993). Method of producing 1,3-oxathiolane nucleosides. (Details the synthetic utility and handling of oxathiolane intermediates).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Cleavage of 2-Methoxy-1,3-oxathiolane

Welcome to the Technical Support Center for optimizing the cleavage of 2-methoxy-1,3-oxathiolane. This guide is designed for researchers, scientists, and drug development professionals who utilize this functional group and may encounter challenges during its removal. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient deprotection of your target molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of 2-methoxy-1,3-oxathiolane. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Incomplete or Slow Reaction

You're observing a significant amount of starting material remaining even after extended reaction times.

Potential Causes & Solutions:

-

Insufficient Acid Strength or Concentration: The cleavage of the 1,3-oxathiolane ring is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction will be sluggish.

-

Actionable Advice:

-

Increase Acid Concentration: Gradually increase the concentration of your Brønsted acid (e.g., HCl, H₂SO₄, TFA). Monitor the reaction by TLC or LC-MS to find the optimal concentration that drives the reaction to completion without significant side product formation.

-

Switch to a Stronger Acid: If increasing the concentration is ineffective, consider using a stronger acid. For instance, if you are using acetic acid, switching to trifluoroacetic acid (TFA) might be beneficial.

-

Employ a Lewis Acid: Lewis acids can also effectively catalyze the cleavage. Consider using Lewis acids like TiCl₄, SnCl₄, or BF₃·OEt₂. These should be used in stoichiometric amounts and under anhydrous conditions.[1]

-

-

-

Low Reaction Temperature: Like many chemical reactions, the rate of cleavage is temperature-dependent.

-

Actionable Advice:

-

Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C and monitor the progress. Be cautious, as higher temperatures can also promote side reactions.

-

-

-

Inadequate Water Content (for Hydrolysis): The cleavage of the oxathiolane is a hydrolysis reaction, meaning water is a key reagent.

-

Actionable Advice:

-

Ensure Sufficient Water: If you are running the reaction in an organic solvent, ensure that a sufficient amount of water is present. A common solvent system is a mixture of an organic solvent (like THF, acetone, or dichloromethane) and an aqueous acid solution.

-

-

Issue 2: Formation of Undesired Side Products

You're observing multiple spots on your TLC plate or unexpected peaks in your LC-MS, indicating the formation of byproducts.

Potential Causes & Solutions:

-

Acid-Sensitivity of Other Functional Groups: The acidic conditions required for cleavage may affect other acid-labile protecting groups or functionalities in your molecule (e.g., Boc groups, silyl ethers, acetals).

-

Actionable Advice:

-

Use Milder Acids: Opt for milder acidic conditions. For example, using pyridinium p-toluenesulfonate (PPTS) or acetic acid in a protic solvent can be effective for substrates with sensitive groups.

-

Screen Lewis Acids: Some Lewis acids can offer greater chemoselectivity. Indium(III) trichloride (InCl₃) has been shown to be effective for cleaving acetals in the presence of other acid-sensitive groups.[1]

-

-

-

Over-reaction or Degradation: Prolonged exposure to strong acids or high temperatures can lead to the degradation of your starting material or desired product.

-

Actionable Advice:

-

Careful Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

-

Optimize Reaction Time and Temperature: Perform a time-course experiment at a fixed temperature to determine the optimal reaction time. Similarly, optimize the temperature to find a balance between a reasonable reaction rate and minimal degradation.

-

-

-

Cleavage of the Methoxy Group: The exocyclic methoxy group can also be cleaved under acidic conditions, leading to a mixture of products.

-

Actionable Advice:

-

Employ Milder Conditions: This is often a result of overly harsh conditions. Using milder acids and lower temperatures can often prevent the cleavage of the methoxy group.

-

Consider Non-Acidic Cleavage Methods: If acidic methods consistently lead to a mixture, consider alternative deprotection strategies. Oxidative methods using reagents like N-bromosuccinimide (NBS) or ceric ammonium nitrate (CAN) can be effective for cleaving thioacetals and may offer different selectivity.

-

-

Issue 3: Low Yield of the Desired Product

Even after the starting material is consumed, the isolated yield of your product is poor.

Potential Causes & Solutions:

-

Product Instability: Your desired product might be unstable under the reaction or workup conditions.

-

Actionable Advice:

-

Neutralize Carefully: Ensure that the acidic catalyst is thoroughly neutralized during the workup. A biphasic workup with a mild base like sodium bicarbonate is recommended.

-

Minimize Exposure to Purification Media: If using silica gel chromatography, the residual acidity of the silica can sometimes cause degradation. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.

-

-

-

Formation of Water-Soluble Products: If your deprotected product has increased polarity, it might be partially or fully soluble in the aqueous phase during extraction.

-

Actionable Advice:

-

Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like NaCl (brine) to decrease the solubility of your organic product.

-

Use a More Polar Extraction Solvent: If your product is highly polar, consider using a more polar extraction solvent like ethyl acetate or even a mixture of chloroform and isopropanol.

-

Back-Extraction: After the initial extraction, back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed cleavage of 2-methoxy-1,3-oxathiolane?

The cleavage of 2-methoxy-1,3-oxathiolane proceeds through a mechanism analogous to the hydrolysis of acetals and ketals. The reaction is initiated by protonation of one of the heteroatoms, most likely the oxygen of the methoxy group or the ring oxygen, by an acid catalyst. This is followed by the departure of methanol or the opening of the oxathiolane ring to form a stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to the formation of a hemiacetal or hemithioacetal, which then hydrolyzes to the final carbonyl compound and 2-mercaptoethanol. The exact mechanism, whether it follows an A-1 (unimolecular) or A-2 (bimolecular) pathway, can depend on the substrate and the reaction conditions.[2][3]

Q2: Which is more labile under acidic conditions, the methoxy group or the oxathiolane ring?

Generally, the 1,3-oxathiolane ring is more susceptible to acid-catalyzed cleavage than a simple acyclic methoxy group. This is because the formation of the cyclic oxocarbenium ion intermediate is entropically favored. However, under forcing acidic conditions (strong acids, high temperatures), cleavage of the methoxy group can also occur. The key to selective cleavage of the oxathiolane is to use the mildest possible conditions that are effective.

Q3: Can I use basic conditions to cleave the 2-methoxy-1,3-oxathiolane group?

No, 1,3-oxathiolanes are generally stable under basic conditions.[4] Attempting to use basic conditions for cleavage will likely result in the recovery of the starting material or reaction at other base-sensitive sites on your molecule.

Q4: Are there any non-hydrolytic methods for cleaving 1,3-oxathiolanes?

Yes, oxidative and reductive methods can also be used.

-

Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS), ceric ammonium nitrate (CAN), or ozone can be used to cleave the oxathiolane ring. These methods can be advantageous when dealing with substrates that are sensitive to acidic conditions.

-

Reductive Cleavage: Treatment with Raney nickel can lead to the reductive cleavage of both C-S bonds, resulting in a methylene group where the carbonyl was. This is a desulfurization reaction and will not regenerate the carbonyl group.

Data Summary Table

| Catalyst/Reagent | Typical Conditions | Substrate Compatibility | Notes |

| Brønsted Acids | |||

| HCl, H₂SO₄ | 0.1 - 2 M in H₂O/THF | May affect other acid-labile groups | Standard and cost-effective method. |

| Trifluoroacetic Acid (TFA) | 10-50% in CH₂Cl₂/H₂O | Stronger acid, less compatible with very sensitive groups | Effective for more resistant substrates. |

| Acetic Acid | 50-80% in H₂O | Good for substrates with moderately acid-sensitive groups | Milder alternative to strong mineral acids. |

| PPTS | Catalytic amount in acetone/H₂O, reflux | Excellent for acid-sensitive substrates | Very mild conditions, may require longer reaction times. |

| Lewis Acids | |||

| BF₃·OEt₂ | 1-2 eq. in CH₂Cl₂, -78 °C to rt | Can affect silyl ethers | Requires anhydrous conditions. |

| TiCl₄ | 1-2 eq. in CH₂Cl₂, -78 °C to rt | Strong Lewis acid, less chemoselective | Requires anhydrous conditions. |

| InCl₃ | Catalytic to stoichiometric amounts in MeCN/H₂O | Good chemoselectivity for acetal cleavage | Milder Lewis acid option.[1] |

| Oxidative Reagents | |||

| NBS | 1-2 eq. in acetone/H₂O | Good for acid-sensitive substrates | Alternative to hydrolytic methods. |

| CAN | 2-3 eq. in MeCN/H₂O | Can oxidize other functional groups | Useful when acidic conditions fail. |

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Hydrolysis

This protocol describes a general procedure for the cleavage of 2-methoxy-1,3-oxathiolane using aqueous hydrochloric acid.

Materials:

-

2-methoxy-1,3-oxathiolane protected compound

-

Tetrahydrofuran (THF)

-

2 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 2-methoxy-1,3-oxathiolane protected compound (1.0 eq) in THF (0.1 - 0.5 M).

-

To the stirred solution, add 2 M HCl (2.0 - 5.0 eq).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired carbonyl compound.

Protocol 2: Optimization Workflow for Challenging Substrates

Use this workflow when the standard protocol fails or results in low yield/side products.

Caption: Troubleshooting workflow for optimizing the cleavage of 2-methoxy-1,3-oxathiolane.

Visualization of the Cleavage Mechanism

The following diagram illustrates the general acid-catalyzed hydrolysis mechanism.

Caption: Generalized mechanism of acid-catalyzed cleavage of 2-methoxy-1,3-oxathiolane.

References

-

Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry, 71(5), 1938–1948. [Link]

-